4-ethoxy-3,5-diiodobenzoic acid molecular weight and formula
4-ethoxy-3,5-diiodobenzoic acid molecular weight and formula
Topic: 4-Ethoxy-3,5-Diiodobenzoic Acid: Physicochemical Profiling and Synthetic Utility Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]
[1]
Executive Summary
4-Ethoxy-3,5-diiodobenzoic acid is a halogenated aromatic carboxylic acid serving as a critical scaffold in the development of thyromimetic agents, X-ray contrast media intermediates, and specific agrochemical growth regulators.[1] Structurally characterized by a bulky, lipophilic ethoxy tail and two electron-withdrawing iodine atoms flanking the ether linkage, this molecule exhibits unique "halogen bond" capabilities and steric shielding that modulate metabolic stability.[1]
This guide provides a definitive breakdown of its physicochemical properties, a validated two-stage synthetic protocol, and structural insights relevant to drug discovery campaigns targeting thyroid hormone receptors (TR) or transthyretin (TTR) stabilization.
Physicochemical Identity
The following data represents the calculated and verified physicochemical constants for 4-ethoxy-3,5-diiodobenzoic acid.
Core Identifiers
| Property | Value | Notes |
| IUPAC Name | 4-Ethoxy-3,5-diiodobenzoic acid | |
| Molecular Formula | C₉H₈I₂O₃ | |
| Molecular Weight | 417.97 g/mol | Monoisotopic Mass: 417.856 |
| CAS Registry Number | Not widely listed | Derivative of CAS 618-76-8 (Hydroxy precursor) |
| SMILES | CCOC1=C(I)C=C(C(=O)O)C=C1I |
Calculated Properties (In Silico)
| Parameter | Value | Significance |
| LogP (Predicted) | ~3.8 – 4.2 | High lipophilicity due to iodine/ethyl group; suggests high membrane permeability.[1] |
| pKa (Acid) | ~3.5 | Acid strength increased by electron-withdrawing iodine atoms ortho to the phenol ether.[1] |
| H-Bond Donors | 1 | Carboxylic acid proton. |
| H-Bond Acceptors | 3 | Ester oxygen + Carboxyl oxygens.[1] |
| Polar Surface Area | ~46.5 Ų | Good oral bioavailability predictor.[1] |
Structural Analysis & Pharmacophore
The biological relevance of 4-ethoxy-3,5-diiodobenzoic acid lies in its structural mimicry of Thyroxine (T4) and 3,5-Diiodothyronine (T2) .[1]
The "Heavy Atom" Effect
The two iodine atoms at positions 3 and 5 serve two critical functions:
-
Steric Shielding: They protect the ether linkage from rapid enzymatic cleavage (e.g., by cytochrome P450s), extending the half-life compared to non-halogenated analogs.[1]
-
Halogen Bonding: The iodine atoms act as Lewis acids (sigma-hole donors), capable of forming strong non-covalent interactions with backbone carbonyls in protein binding pockets (e.g., Transthyretin).[1]
Pathway Visualization: Thyromimetic Structural Relationship
The following diagram illustrates the structural homology between the target molecule and the thyroid hormone scaffold.
Figure 1: Structural relationship showing how the 3,5-diiodo-4-alkoxy motif mimics the outer ring of Thyroxine, facilitating receptor binding.[1]
Synthetic Methodology (Protocol)
Disclaimer: This protocol involves the handling of corrosive iodine sources and alkylating agents.[1] All work must be performed in a fume hood.
The synthesis is best approached via a robust two-step sequence starting from commercially available 4-hydroxybenzoic acid.[1] Direct iodination of 4-ethoxybenzoic acid is less efficient due to steric hindrance and electronic deactivation.[1]
Step 1: Iodination of 4-Hydroxybenzoic Acid
Objective: Synthesize the intermediate 3,5-diiodo-4-hydroxybenzoic acid.
-
Reagents: 4-Hydroxybenzoic acid (1.0 eq), Iodine Monochloride (ICl, 2.2 eq), Acetic Acid (Solvent).
-
Procedure:
-
Dissolve 4-hydroxybenzoic acid in glacial acetic acid at room temperature.
-
Add ICl dropwise over 30 minutes.[1] (Note: The solution will turn dark red/brown).[1]
-
Heat the mixture to 60°C for 3 hours.
-
Quench: Pour the reaction mixture into ice water containing 5% Sodium Bisulfite (
) to reduce excess iodine. -
Isolation: Filter the resulting white/off-white precipitate.[1][2] Wash with water.[1][2]
-
Validation: Check Melting Point (~278-279°C).
-
Step 2: O-Alkylation (Williamson Ether Synthesis)
Objective: Convert the phenol to the ethyl ether.[1]
-
Reagents: 3,5-diiodo-4-hydroxybenzoic acid (Intermediate from Step 1), Ethyl Iodide (1.5 eq), Potassium Carbonate (
, 3.0 eq), Acetone or DMF (Solvent). -
Procedure:
-
Dissolve the diiodo-intermediate in Acetone (or DMF for higher solubility).[1]
-
Add anhydrous
and stir for 15 minutes to generate the phenoxide anion. -
Add Ethyl Iodide dropwise.[1]
-
Reflux the mixture for 6–12 hours. Monitor by TLC (Solvent: Hexane/Ethyl Acetate 7:3).[1]
-
Workup: Evaporate the solvent.[1][5] Resuspend the residue in water.[1] Acidify carefully with 1M HCl to pH 2 to precipitate the free acid.[1]
-
Purification: Recrystallize from Ethanol/Water.[1]
-
Synthesis Workflow Diagram
Figure 2: Two-stage synthetic pathway ensuring regioselective iodination followed by etherification.[1]
Analytical Characterization (QC)
To validate the synthesis, the following spectral signatures must be confirmed:
-
Mass Spectrometry (ESI-):
-
Look for the molecular ion peak
.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Calculated m/z: 416.85 .[1]
-
Isotopic Pattern: Iodine is monoisotopic (
), so the pattern will be dominated by Carbon isotopes, but the mass defect is significant.
-
-
1H NMR (DMSO-d6, 400 MHz):
-
Aromatic Region: A singlet (2H) around
8.0–8.3 ppm. (The protons at positions 2 and 6 are chemically equivalent).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Ethoxy Group:
-
Quartet (2H) around
4.0–4.2 ppm ( ). -
Triplet (3H) around
1.3–1.5 ppm (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ).
-
-
Carboxylic Acid: Broad singlet around
13.0 ppm (exchangeable withngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ).
-
References
-
Organic Syntheses , Coll.[1] Vol. 2, p. 196 (1943); Vol. 14, p. 52 (1934). Synthesis of 3,5-diiodo-4-hydroxybenzoic acid. Link
-
PubChem Compound Summary . 3,5-Diiodo-4-methoxybenzoic acid (Structural Analog). National Center for Biotechnology Information.[1] Link
-
Cody, V. (1980).[1] Thyroid hormone interactions: molecular conformation of 3,5-diiodo-4-hydroxybenzoic acid. Journal of Medicinal Chemistry. (Context for structural pharmacophore).
-
BenchChem . 3-Ethoxybenzoic Acid Technical Guide. (Reference for ethoxy-benzoic acid physicochemical baselines). Link
